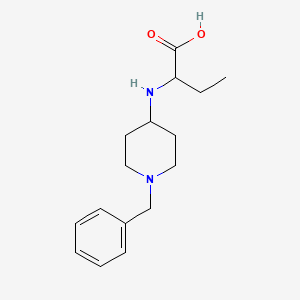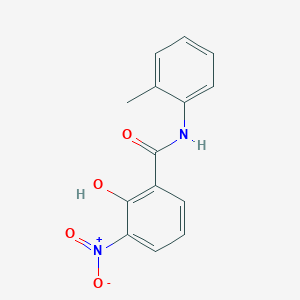
2-Hydroxy-2'-methyl-3-nitrobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2’-methyl-3-nitrobenzanilide is an organic compound that belongs to the class of benzanilides. Benzanilides are derivatives of benzoic acid and aniline, and they are known for their diverse chemical properties and applications. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of 2-methylbenzanilide followed by the introduction of a hydroxyl group. One common method is the nitration of 2-methylbenzanilide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
After nitration, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting amine is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the hydroxyl group, yielding 2-Hydroxy-2’-methyl-3-nitrobenzanilide.
Industrial Production Methods
Industrial production of 2-Hydroxy-2’-methyl-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2’-methyl-3-nitrobenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methyl-3-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-2’-methyl-3-aminobenzanilide.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-2’-methyl-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2’-methyl-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2’-methyl-3-nitrobenzanilide can be compared with other similar compounds such as:
2-Hydroxy-3-nitrobenzanilide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-3-nitrobenzanilide: Lacks the hydroxyl group, which may influence its solubility and chemical properties.
2-Hydroxy-2’-methylbenzanilide:
The presence of the hydroxyl, methyl, and nitro groups in 2-Hydroxy-2’-methyl-3-nitrobenzanilide makes it unique and versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
68507-89-1 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-14(18)10-6-4-8-12(13(10)17)16(19)20/h2-8,17H,1H3,(H,15,18) |
Clé InChI |
PVTRQAWFIMKVNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


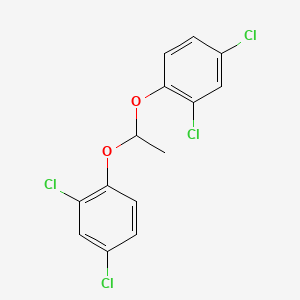
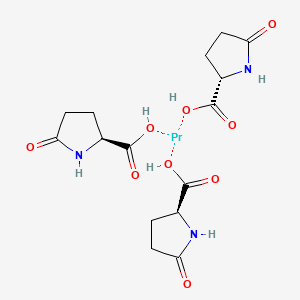

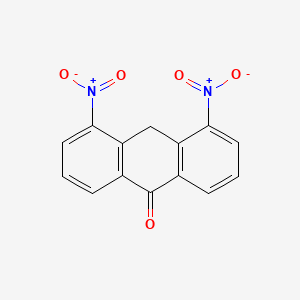

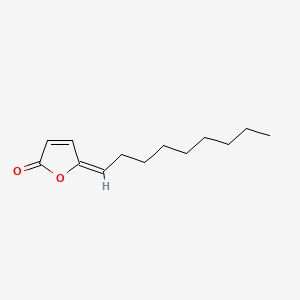
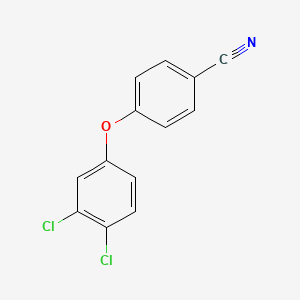
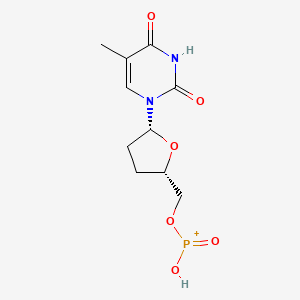

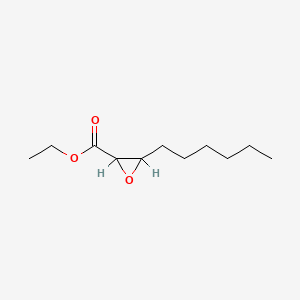
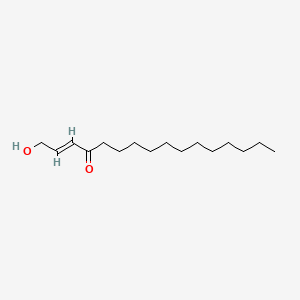

![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
